N-Chloroacetyl-dl-isoleucine
Description
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZNGQNQHGVQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313491 | |
| Record name | N-Chloroacetyl-dl-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-24-8 | |
| Record name | 1115-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Chloroacetyl-dl-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroacetyl-DL-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in an alkaline aqueous medium to deprotonate the amino group, enhancing its nucleophilicity. For instance, a mixture of dl-isoleucine and sodium hydroxide (1.2 equivalents) is stirred in ice-cold water, followed by the dropwise addition of chloroacetyl chloride (1.1 equivalents) to minimize side reactions. The pH is maintained between 8–9 using sodium bicarbonate to prevent hydrolysis of the chloroacetyl group. After completion, the product is precipitated by acidification to pH 2–3 with hydrochloric acid, yielding a white crystalline solid.
Key Parameters:
-
Temperature : 0–5°C to suppress racemization and by-product formation.
-
Solvent : Water or water/dioxane mixtures for solubility control.
Enzymatic Resolution of Diastereomeric Intermediates
While the direct acylation method produces racemic this compound, enantiomerically pure forms can be obtained via enzymatic resolution of hydantoin precursors. This approach, detailed in patent US6830904B2, involves synthesizing diastereomeric hydantoins from 2-methylbutyraldehyde, followed by enzymatic hydrolysis to isolate specific isomers.
Hydantoinase-Mediated Synthesis
-
Hydantoin Formation : (R)-2-methylbutyraldehyde is converted to a diastereomeric mixture of D-isoleucine hydantoin and L-allo-isoleucine hydantoin under non-racemizing conditions.
-
Enzymatic Hydrolysis : Hydantoinase II stereoselectively hydrolyzes D-isoleucine hydantoin to N-carbamoyl-D-isoleucine, which is subsequently decarbamoylated to yield D-isoleucine.
-
Chloroacetylation : The resolved D- or L-isoleucine is then acylated with chloroacetyl chloride using standard procedures.
Advantages:
-
Stereochemical Control : Enables production of enantiopure N-Chloroacetyl-isoleucine.
-
Scalability : Patent data report yields exceeding 80% for hydantoin hydrolysis.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Stereochemical Outcome | Scalability |
|---|---|---|---|---|
| Direct Acylation | 70–85 | 95 | Racemic (dl) | High |
| Enzymatic Resolution | 80–90 | 99 | Enantiopure (D/L) | Moderate |
| SPPS | 85–90 | 90 | Racemic (dl) | Low |
Notes :
-
Enzymatic resolution offers superior enantiopurity but requires specialized enzymes and longer reaction times.
-
SPPS is ideal for small-scale peptide synthesis but less practical for bulk production.
Challenges and Mitigation Strategies
Racemization During Acylation
The chloroacetyl group’s electron-withdrawing effect can acidify the α-hydrogen of isoleucine, leading to racemization at elevated temperatures. To mitigate this:
Chemical Reactions Analysis
Types of Reactions: N-Chloroacetyl-dl-isoleucine can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield isoleucine and chloroacetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions involving chloroacetyl-dl-isoleucine are less documented, it is possible that the compound can participate in such reactions under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines or alcohols can be used to replace the chloroacetyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of chloroacetyl-dl-isoleucine.
Oxidation and Reduction:
Major Products Formed:
Substitution Reactions: Products will vary depending on the substituent introduced.
Hydrolysis: Isoleucine and chloroacetic acid are the primary products.
Oxidation and Reduction: Products will depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Peptide Synthesis
N-Chloroacetyl-dl-isoleucine is primarily used in the synthesis of modified peptides. The chloroacetyl group serves as a reactive moiety that can facilitate the formation of peptide conjugates.
- Synthesis Methods : Various methods have been developed for incorporating N-chloroacetyl groups into peptides. For instance, automated peptide synthesizers can insert this reactive group at specific positions within a peptide sequence, enhancing the versatility of peptide design .
- Peptide Conjugates : The incorporation of N-chloroacetyl groups allows for the formation of peptide-protein conjugates, which can be used as immunogens or therapeutic agents. For example, conjugation reactions with carrier proteins have been reported, leading to the production of stable peptide conjugates that can elicit immune responses .
Drug Development
This compound has potential applications in drug development, particularly in the context of targeted therapies.
- Boron Neutron Capture Therapy (BNCT) : Recent studies have explored the use of chloroacetyl-modified peptides in BNCT, a cancer treatment modality. In this context, N-chloroacetyl groups have been used to conjugate boron-containing agents to cell-penetrating peptides, enhancing their delivery to tumor cells . This method aims to improve the efficacy of BNCT by ensuring that boron compounds are delivered closer to the target cell nucleus.
Case Study 1: Peptide Conjugation for Immunogenicity
A study demonstrated the successful synthesis of N-chloroacetyl-modified peptides that were conjugated to carrier proteins like BSA (bovine serum albumin). The resulting conjugates were evaluated for their immunogenic potential, showing promising results in eliciting antibody responses in animal models .
Case Study 2: Targeted Delivery in Cancer Therapy
Research involving chloroacetyl-modified tripeptides showed enhanced cell-killing effects when combined with boron agents in BNCT applications. The study highlighted that these modifications improved the selectivity and efficacy of treatment by facilitating better cellular uptake and localization .
Data Tables
| Application Area | Details |
|---|---|
| Peptide Synthesis | Used for creating modified peptides with enhanced reactivity and stability. |
| Drug Development | Potential use in targeted therapies such as BNCT through improved delivery mechanisms. |
| Immunogenicity Studies | Conjugation with carrier proteins demonstrated increased immune response capabilities. |
Mechanism of Action
The mechanism of action of chloroacetyl-dl-isoleucine involves its interaction with biological molecules, particularly proteins and enzymes. The chloroacetyl group can form covalent bonds with amino acid residues in proteins, potentially altering their function. This interaction can affect various biochemical pathways, including those involved in amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
Chloroacetyl-DL-Norleucine (CAS: 67206-26-2)
- Molecular Formula: C₈H₁₄ClNO₃ (identical to N-Chloroacetyl-dl-isoleucine).
- Key Differences: Structure: Norleucine lacks the β-methyl branch present in isoleucine, resulting in a linear side chain. Physical Properties:
- Melting Point: 113°C (vs. Not Available for this compound).
- Density: 1.2 g/cm³ . Applications: Used as a leucine derivative in signaling pathway studies, highlighting its role in mimicking branched-chain amino acids .
N-Acetyl-D-alloisoleucine (CAS: 19764-31-9)
- Molecular Formula: C₈H₁₅NO₃ (lacks chlorine; acetyl group instead).
- Stereochemistry : Contains (2R,3S) configuration, distinguishing it from the dl-racemic form .
- Molecular Weight : 173.21 g/mol, significantly lower due to the absence of chlorine .
- Applications : Used in studies of enzyme specificity, as stereochemical differences affect substrate recognition .
N-Acetyl-L-isoleucine (CAS: 3077-46-1)
L-Isoleucine (CAS: 73-32-5)
- Molecular Formula: C₆H₁₃NO₂.
- Key Differences: Unmodified Structure: Lacks chloroacetyl or acetyl groups. Role: Essential amino acid in protein biosynthesis, contrasting with derivatives used in synthetic chemistry .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| This compound | C₈H₁₄ClNO₃ | 207.66 | 1115-24-8 | N/A | N/A |
| Chloroacetyl-DL-Norleucine | C₈H₁₄ClNO₃ | 207.66 | 67206-26-2 | 113 | 1.2 |
| N-Acetyl-D-alloisoleucine | C₈H₁₅NO₃ | 173.21 | 19764-31-9 | N/A | N/A |
| L-Isoleucine | C₆H₁₃NO₂ | 131.17 | 73-32-5 | 168–170 | 1.03 |
Table 2: Functional Group and Application Comparison
Biological Activity
N-Chloroacetyl-dl-isoleucine (CAS Number: 1115-24-8) is a derivative of isoleucine that has garnered attention for its biological activity and potential therapeutic applications. This article delves into its mechanisms of action, pharmacokinetics, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₈H₁₄ClNO₃
- Molecular Weight : 207.65 g/mol
- Melting Point : 101 °C
- Purity : ≥98.0% (by titrimetric analysis) .
This compound primarily interacts with several transporters in biological systems:
- L-type Amino Acid Transporter (LAT1) : This transporter is responsible for the uptake of large neutral amino acids, including isoleucine.
- Organic Anion Transporters (OAT1 and OAT3) : These transporters facilitate the movement of organic anions across cell membranes.
- Monocarboxylate Transporter Type 1 (MCT1) : Involved in the transport of lactate and other monocarboxylates.
The acetylation process alters the uptake pathways, shifting from LAT1 to OAT1 and OAT3, which may enhance the compound's bioavailability and efficacy in various biological contexts .
Effects on Hormonal Secretion
Research indicates that this compound influences the secretion of anabolic hormones, which can play a significant role in muscle metabolism and recovery. This effect is particularly relevant during exercise, where it may help supply energy and prevent muscle damage .
Cognitive Enhancement
Studies suggest that this compound may enhance mental performance under stress-related tasks, indicating potential applications in cognitive health and performance enhancement during high-stress situations .
Muscle Protection
This compound has been shown to prevent exercise-induced muscle damage, making it a candidate for further investigation in sports medicine and recovery protocols .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that its effects may be mediated through metabolic products formed during its breakdown. Understanding these pathways is crucial for optimizing its therapeutic use .
Research Findings and Case Studies
Several studies have explored the biological implications of this compound. Below are notable findings:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Chloroacetyl-dl-isoleucine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves reacting dl-isoleucine with chloroacetyl chloride under alkaline conditions (e.g., sodium bicarbonate). Key steps include:
- Reaction Monitoring : Use thin-layer chromatography (TLC) with ninhydrin staining to track acylation progress .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate:hexane) to isolate the product.
- Purity Validation : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) and characterize using H/C NMR (e.g., δ ~2.0 ppm for chloroacetyl methylene) and high-resolution mass spectrometry (HRMS) .
- Data Table :
| Solvent System (Ethanol:Water) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 70:30 | 82 | 98.5% |
| 50:50 | 75 | 97.2% |
Q. How can researchers verify the structural integrity of N-Chloroacetyl-dl-isoleucine post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis : Compare NMR chemical shifts with literature data (e.g., chloroacetyl CH at δ 4.0–4.2 ppm in H NMR) .
- Mass Spectrometry : Use electrospray ionization (ESI-MS) to confirm molecular ion peaks ([M+H] expected at m/z 220.1) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values.
Q. What stability considerations are critical for storing N-Chloroacetyl-dl-isoleucine in laboratory settings?
- Methodological Answer :
- Storage Conditions : Store at −20°C under inert atmosphere (argon) to prevent hydrolysis of the chloroacetyl group.
- Stability Testing : Conduct accelerated degradation studies at 40°C/75% relative humidity (ICH guidelines) and monitor via HPLC for decomposition products (e.g., free isoleucine) .
Advanced Research Questions
Q. How can researchers design experiments to study the stereochemical outcomes of N-Chloroacetyl-dl-isoleucine in peptide coupling reactions?
- Methodological Answer :
- Racemization Analysis : Use Marfey’s reagent to derivatize hydrolyzed peptides and quantify d/l ratios via reverse-phase HPLC .
- Kinetic Studies : Monitor coupling efficiency (e.g., with HOBt/DCC) under varying temperatures and solvent polarities (DMF vs. DCM) to optimize enantiomeric retention .
Q. What strategies are effective for resolving contradictions in reported bioactivity data for N-Chloroacetyl-dl-isoleucine derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like assay type (e.g., cell-based vs. enzymatic), concentration ranges, and control groups .
- Dose-Response Curves : Re-evaluate IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess compound specificity .
- Data Table :
| Study | Assay Type | IC (μM) | Cell Line |
|---|---|---|---|
| A | Enzymatic | 12.5 | N/A |
| B | Cell-Based | 45.8 | HEK293 |
Q. How can computational modeling complement experimental studies of N-Chloroacetyl-dl-isoleucine’s reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model transition states during acylation reactions and compare activation energies with experimental kinetics data .
- Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMSO) on conformational stability using GROMACS .
Guidelines for Rigorous Research Design
- Experimental Replication : Follow Beilstein Journal guidelines to document synthetic protocols in sufficient detail for reproducibility, including exact molar ratios and purification gradients .
- Statistical Validation : Apply Bonferroni correction for multiple comparisons in bioactivity studies to reduce Type I errors .
- Ethical Reporting : Adhere to NIH preclinical checklist standards for transparent data reporting (e.g., sample sizes, blinding protocols) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
